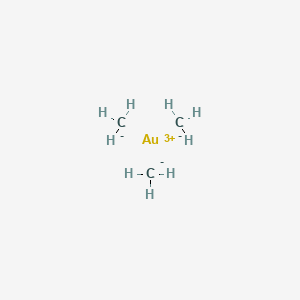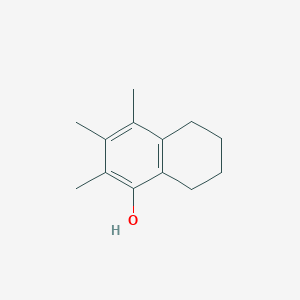
Gold(3+) trimethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold(3+) trimethanide is a compound that features gold in the +3 oxidation state, coordinated with three methanide ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gold(3+) trimethanide typically involves the reaction of gold(III) chloride with methanide ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The general reaction can be represented as: [ \text{AuCl}_3 + 3 \text{CH}_3^- \rightarrow \text{Au(CH}_3\text{)}_3 + 3 \text{Cl}^- ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Gold(3+) trimethanide undergoes various types of chemical reactions, including:
Oxidation: Gold(3+) compounds can be oxidized to higher oxidation states under specific conditions.
Reduction: These compounds can be reduced to gold(I) or elemental gold using reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like phosphines or halides in the presence of suitable solvents.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold(I) compounds or elemental gold.
Substitution: Gold(3+) complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Gold(3+) trimethanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of gold nanoparticles, which have applications in electronics, catalysis, and medicine .
Wirkmechanismus
The mechanism of action of gold(3+) trimethanide involves its interaction with biological molecules, such as proteins and DNA. The compound can form stable complexes with these molecules, leading to inhibition of their function. This property is particularly useful in the development of anticancer drugs, where this compound can induce apoptosis in cancer cells by disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Gold(3+) trimethanide can be compared with other gold(III) compounds, such as gold(III) chloride and gold(III) bromide. While these compounds share similar oxidation states and coordination geometries, this compound is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Similar compounds include:
- Gold(III) chloride (AuCl3)
- Gold(III) bromide (AuBr3)
- Gold(III) iodide (AuI3)
Eigenschaften
CAS-Nummer |
61137-11-9 |
|---|---|
Molekularformel |
C3H9Au |
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
carbanide;gold(3+) |
InChI |
InChI=1S/3CH3.Au/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
BEKYRINHNQELIA-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)


